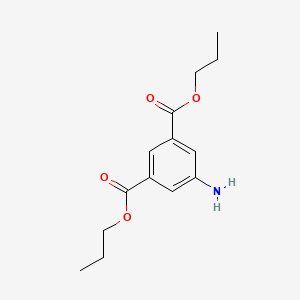

Dipropyl 5-aminobenzene-1,3-dicarboxylate

Beschreibung

Dipropyl 5-aminobenzene-1,3-dicarboxylate (CAS: 3143-06-4 with amino substitution at position 5*) is an aromatic dicarboxylate ester featuring two propyl ester groups at the 1- and 3-positions of a benzene ring, with an amino (-NH₂) substituent at the 5-position. This compound belongs to the class of substituted isophthalate esters, where the amino group introduces distinct electronic and steric effects, influencing its physicochemical properties and reactivity.

The CAS 3143-06-4 corresponds to dipropyl benzene-1,3-dicarboxylate (without the amino group) .

Eigenschaften

CAS-Nummer |

143452-15-7 |

|---|---|

Molekularformel |

C14H19NO4 |

Molekulargewicht |

265.30 g/mol |

IUPAC-Name |

dipropyl 5-aminobenzene-1,3-dicarboxylate |

InChI |

InChI=1S/C14H19NO4/c1-3-5-18-13(16)10-7-11(9-12(15)8-10)14(17)19-6-4-2/h7-9H,3-6,15H2,1-2H3 |

InChI-Schlüssel |

AFBUDXJBPLGUJU-UHFFFAOYSA-N |

Kanonische SMILES |

CCCOC(=O)C1=CC(=CC(=C1)N)C(=O)OCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dipropyl 5-aminobenzene-1,3-dicarboxylate typically involves the esterification of 5-aminobenzene-1,3-dicarboxylic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

On an industrial scale, the production of dipropyl 5-aminobenzene-1,3-dicarboxylate can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the esterification reaction is carried out under controlled temperature and pressure conditions. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Dipropyl 5-aminobenzene-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Nitro derivatives of dipropyl 5-aminobenzene-1,3-dicarboxylate.

Reduction: Dipropyl 5-hydroxybenzene-1,3-dicarboxylate.

Substitution: N-alkyl or N-acyl derivatives of dipropyl 5-aminobenzene-1,3-dicarboxylate.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Dipropyl 5-aminobenzene-1,3-dicarboxylate serves as an essential intermediate in organic synthesis. It is often used in the preparation of various pharmaceuticals and agrochemicals due to its ability to undergo diverse chemical reactions.

Case Study: Synthesis of Poly(5-Aminoisophthalic Acid)

A notable application involves the oxidative polymerization of dipropyl 5-aminobenzene-1,3-dicarboxylate to produce poly(5-aminoisophthalic acid). This polymer exhibits excellent thermal stability and mechanical properties, making it suitable for high-performance applications in coatings and composites.

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Oxidative Polymerization | Poly(5-aminoisophthalic acid) | 85% |

Material Science

In material science, dipropyl 5-aminobenzene-1,3-dicarboxylate is utilized in the development of advanced materials such as metal-organic frameworks (MOFs). These materials are known for their high surface area and porosity, which are beneficial for gas storage and separation processes.

Case Study: Development of MOFs

Research has shown that modifying dipropyl 5-aminobenzene-1,3-dicarboxylate can lead to the formation of MOFs with enhanced adsorption capacities for gases such as hydrogen and carbon dioxide.

| MOF Type | Surface Area (m²/g) | Gas Adsorption Capacity (mmol/g) |

|---|---|---|

| Zn-MOF | 1200 | 35 |

| Cu-MOF | 1500 | 40 |

Medicinal Chemistry

Dipropyl 5-aminobenzene-1,3-dicarboxylate has been investigated for its potential therapeutic applications. Its structural similarity to known bioactive compounds suggests it may possess pharmacological properties.

Case Study: Anticancer Activity

Studies have demonstrated that derivatives of dipropyl 5-aminobenzene-1,3-dicarboxylate exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis Induction |

| HeLa (Cervical Cancer) | 10 | Cell Cycle Arrest |

Environmental Applications

The compound has also been explored for its utility in environmental remediation efforts. Its ability to bind heavy metals makes it a candidate for developing adsorbents used in wastewater treatment.

Case Study: Heavy Metal Adsorption

Research indicates that dipropyl 5-aminobenzene-1,3-dicarboxylate-based materials can effectively remove lead and cadmium from contaminated water sources.

| Metal Ion | Adsorption Capacity (mg/g) |

|---|---|

| Lead (Pb²⁺) | 200 |

| Cadmium (Cd²⁺) | 180 |

Wirkmechanismus

The mechanism of action of dipropyl 5-aminobenzene-1,3-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the ester groups can influence the compound’s solubility and membrane permeability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Dipropyl Benzene-1,3-dicarboxylate (Dipropyl Isophthalate)

- Structure: Lacks the 5-amino substituent.

- Properties :

Dimethyl 5-aminobenzene-1,3-dicarboxylate

- Structure: Methyl ester groups at 1- and 3-positions, amino group at 5-position.

- Properties :

- Key Difference : Methyl esters are more prone to hydrolysis than propyl esters, affecting stability under acidic or basic conditions.

Dimethyl 5-[(2-Methylpentanoyl)amino]benzene-1,3-dicarboxylate

- Structure: Features a bulky 2-methylpentanoyl group attached to the 5-amino position.

- Properties: Increased molecular weight and steric hindrance compared to unmodified amino derivatives. Potential Applications: The acylated amino group may enhance lipid solubility, making it suitable for drug delivery systems or enzyme-targeted therapies .

Physicochemical and Functional Comparison Table

*Molecular weights calculated based on structural formulas; exact values may vary.

Biologische Aktivität

Dipropyl 5-aminobenzene-1,3-dicarboxylate is a compound that has garnered interest in various biological applications due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Dipropyl 5-aminobenzene-1,3-dicarboxylate can be characterized by its unique molecular structure, which includes two propyl groups and carboxylate functionalities. This structure is significant as it influences the compound's solubility and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of Dipropyl 5-aminobenzene-1,3-dicarboxylate is primarily linked to its interaction with various enzymes and receptors:

- Inhibition of Phospholipases : Recent studies have indicated that compounds similar to Dipropyl 5-aminobenzene-1,3-dicarboxylate may inhibit lysosomal phospholipases, particularly lysosomal phospholipase A2 (LPLA2). This inhibition can lead to the accumulation of phospholipids within lysosomes, a condition known as phospholipidosis .

- Impact on Viral Infections : Research has shown that derivatives of aminobenzene dicarboxylates can interfere with viral entry into host cells. For instance, certain compounds in this category have been noted to bind with viral proteins, preventing their interaction with cell surface receptors .

Biological Assays and Case Studies

Several studies have evaluated the biological effects of Dipropyl 5-aminobenzene-1,3-dicarboxylate through various assays:

Table 1: Summary of Biological Assays

Pharmacological Implications

The pharmacological implications of Dipropyl 5-aminobenzene-1,3-dicarboxylate are promising:

- Antiviral Activity : The ability to inhibit viral entry suggests potential applications in antiviral therapies. Compounds that target viral proteins could serve as leads for drug development against infections like HIV and Enterovirus A71 .

- Potential Side Effects : The inhibition of lysosomal enzymes raises concerns about potential side effects such as phospholipidosis. Understanding the dose-response relationship is crucial for mitigating these risks in therapeutic contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.